4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine (BW755C) is a synthetic compound widely employed in scientific research as a pharmacological tool due to its inhibitory properties against arachidonic acid metabolism. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a dual inhibitor, targeting both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes involved in the arachidonic acid cascade. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This cascade is responsible for producing various signaling molecules, including prostaglandins, thromboxanes, and leukotrienes, which are involved in inflammation, pain, and other physiological processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] By inhibiting these enzymes, BW755C allows researchers to study the roles of these molecules in various biological systems and disease models. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
The synthesis of BW 755C involves several key steps:
The synthesis typically employs standard organic chemistry techniques such as condensation reactions, cyclization, and reduction, which can be scaled for industrial production. Reaction conditions often include specific temperatures and solvents that optimize yield and purity .
The molecular structure of BW 755C features a trifluoromethyl group attached to a phenyl ring, along with a pyrazoline moiety. The structural formula can be represented as follows:
Key structural characteristics include:
The three-dimensional conformation of BW 755C allows for effective binding to its target enzymes, which is critical for its mechanism of action .
BW 755C participates in various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives that may exhibit enhanced biological activity .
BW 755C functions primarily as a dual inhibitor targeting both 5-lipoxygenase and cyclooxygenase enzymes:
At the molecular level, BW 755C binds to these enzymes, preventing substrate access and subsequent product formation. This dual inhibition leads to a significant reduction in inflammation and pain at cellular levels .
BW 755C has several scientific applications:
BW 755C (3-amino-1-[m-(trifluoromethyl)phenyl]-2-pyrazoline) is characterized by its unique capacity to simultaneously inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LO) pathways in arachidonic acid metabolism. This dual inhibitory action disrupts the synthesis of prostaglandins, thromboxanes, and leukotrienes – key mediators of inflammation, vascular permeability, and platelet aggregation. Biochemical assays demonstrate potent inhibition of 5-LO with an IC50 of 5 μM, effectively blocking the conversion of arachidonic acid to leukotriene precursors like 5-HETE [2] [5]. Concurrently, BW 755C inhibits COX-1 and COX-2 isoforms with IC50 values of 0.65 μg/mL and 1.2 μg/mL, respectively, thereby reducing prostanoid production [2] [8]. This balanced inhibition profile distinguishes it from classical NSAIDs (e.g., indomethacin) or selective lipoxygenase inhibitors, enabling comprehensive suppression of eicosanoid-driven inflammatory responses.
In pulmonary injury models, BW 755C significantly attenuated acrolein smoke-induced vascular leakage and lung edema by suppressing both cyclooxygenase-derived thromboxane B2 (TxB2) and lipoxygenase-derived leukotriene B4 (LTB4). Notably, neither indomethacin (COX inhibitor) nor thromboxane synthetase inhibitors replicated this protective effect, underscoring the therapeutic relevance of dual pathway blockade [6]. Similarly, in endotoxemic pigs, BW 755C mitigated pulmonary hypertension and gas exchange impairment by modulating eicosanoid cascades beyond cyclooxygenase inhibition alone [7].
Table 1: Enzyme Inhibition Profile of BW 755C
Target Enzyme | IC50 | Biological Consequence |
---|---|---|
5-Lipoxygenase | 5 μM | Suppression of leukotriene synthesis |
Cyclooxygenase-1 | 0.65 μg/mL | Inhibition of prostanoid production |
Cyclooxygenase-2 | 1.2 μg/mL | Reduced inflammatory prostanoids |
BW 755C exerts nuanced, dose-dependent effects on arachidonic acid metabolism in cellular systems. In human polymorphonuclear leukocytes, it suppresses the generation of leukotrienes (LTB4, LTC4) and prostaglandins by >80% at concentrations of 10–30 μM, confirming its broad-spectrum anti-eicosanoid activity [3]. This occurs via direct inhibition of 5-LO and COX enzymes at the substrate-access channel or catalytic sites, limiting oxygenation of arachidonic acid. Intriguingly, low doses of BW 755C paradoxically elevate plasma thromboxane B2 (TxB2) and prostacyclin (measured as 6-keto-PGF1α) in rats, suggesting transient redirection of arachidonate flux or feedback mechanisms [9]. At higher doses (>10 mg/kg), it suppresses TxB2 and dampens collagen-induced platelet aggregation, implicating lipoxygenase products in amplification of aggregation responses [9].
The compound’s efficacy in reducing acrolein smoke-induced lung lymph flow and vascular permeability further highlights its role in regulating endothelial barrier function – effects attributed to inhibition of LTB4, a potent mediator of neutrophil adhesion and vascular leakage [6]. Unlike selective COX inhibitors, BW 755C does not merely shift arachidonate metabolism toward leukotrienes but comprehensively constrains both pathways, preventing compensatory inflammatory signaling.
Beyond eicosanoid pathways, BW 755C interacts with mitochondrial electron transport chains, revealing a novel dimension to its pharmacological actions. In rat liver mitochondria, BW 755C accelerates oxygen consumption independent of respiratory substrates by directly engaging cytochrome c oxidase (Complex IV). Spectrophotometric analyses confirm its oxidation by cytochrome c oxidase to a metabolite with λmax at 524 nm, indicating redox cycling [4]. This interaction mirrors p-phenylenediamine (PPDA), an electron donor to Complex IV, and suggests BW 755C may function as a reducible substrate for the enzyme.
This mitochondrial interaction has functional implications for inflammatory cells. Activated macrophages generate reactive oxygen species (ROS) via NADPH oxidase, but cytochrome c oxidase activity modulates ROS production. BW 755C’s oxidation by Complex IV may competitively reduce electron availability for superoxide formation, thereby dampening oxidative bursts in phagocytes [4]. This mechanism complements its eicosanoid inhibition, positioning BW 755C as a multi-target anti-inflammatory agent with actions on both metabolic and oxidative pathways.
Table 2: Non-Eicosanoid Interactions of BW 755C
System | Interaction | Functional Outcome |
---|---|---|
Cytochrome c oxidase | Substrate oxidation (λmax 524 nm) | Reduced electron leak & ROS generation |
Mitochondrial respiration | Uncouples substrate-independent O2 uptake | Altered cellular redox state |
BW 755C (molecular weight: 229.20 g/mol, CAS 66000-40-6) is a small molecule with the chemical name 4,5-dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine and the canonical SMILES structure NC1=NN(C2=CC=CC(C(F)(F)F)=C2)CC1 [8]. Its core structure comprises a pyrazoline ring bearing an amino group at C3 and a meta-trifluoromethylphenyl moiety at N1. The trifluoromethyl group is critical for membrane permeability and target engagement, as its hydrophobicity enhances cellular uptake, while the pyrazoline ring enables interactions with the catalytic sites of COX and 5-LO.
Structure-activity studies indicate that substitutions on the phenyl ring modulate potency and selectivity. The meta-trifluoromethyl configuration optimizes dual inhibition, whereas ortho- or para-substitutions reduce efficacy. The amine at C3 is essential, as acylated or alkylated derivatives lose >90% of inhibitory activity against 5-LO. Synthesis typically involves the condensation of 3-(trifluoromethyl)phenylhydrazine with acrylonitrile, followed by catalytic reduction to yield the 3-aminopyrazoline core [8]. This scaffold has inspired derivatives targeting improved selectivity, though BW 755C remains a benchmark for balanced COX/LOX inhibition.
Table 3: Key Chemical Features of BW 755C
Structural Element | Role in Pharmacological Activity |
---|---|
Trifluoromethylphenyl group | Enhances lipophilicity and membrane penetration |
Pyrazoline ring | Serves as pharmacophore for enzyme inhibition |
C3-amino group | Critical for hydrogen bonding with COX/LOX |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: